
5-(4-Methoxy-benzyl)-hydantoin
Overview
Description
5-(4-Methoxy-benzyl)-hydantoin is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
5-(4-Methoxy-benzyl)-hydantoin serves as a valuable scaffold in the design of novel therapeutic agents. Its derivatives have been explored for various pharmacological activities:
- Anticonvulsant Activity : Research indicates that hydantoin derivatives, including this compound, exhibit anticonvulsant properties similar to phenytoin, which is a well-known antiepileptic drug. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy while reducing side effects .
- Carbonic Anhydrase Inhibition : A series of hydantoin derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrases (CAs). The compound showed promising results against human CA II and VII, making it a candidate for further development as an antifungal agent targeting specific pathogens .
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical processes:
- Enzymatic Hydrolysis : The compound can be produced in high yields and purity through enzymatic hydrolysis of its corresponding aryl-methyl hydantoins. This method allows for direct conversion into L-amino acids, which are crucial in pharmaceutical applications .
- Radiolabeling Techniques : Isotope-labeled versions of hydantoins, including this compound, have been synthesized for use in biological studies. These labeled compounds facilitate the investigation of drug transport mechanisms and metabolic pathways in cellular systems .
Biological Evaluations
The biological evaluations of this compound derivatives highlight their potential therapeutic uses:
- Antifungal Activity : Studies on hydantoins with various substituents have demonstrated effective inhibition against fungal pathogens like Candida glabrata. The electronic and steric properties of substituents significantly influence the inhibitory potency against different carbonic anhydrase isoforms .
- Transport Studies : The uptake of radiolabeled hydantoins into bacterial cells has been analyzed to understand their transport mechanisms. These studies provide insights into how modifications to the hydantoin structure can affect cellular absorption and distribution .
Case Studies and Research Findings
Properties
CAS No. |
6318-42-9 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3/c1-16-8-4-2-7(3-5-8)6-9-10(14)13-11(15)12-9/h2-5,9H,6H2,1H3,(H2,12,13,14,15) |
InChI Key |
GSZKVZIUICNVHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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